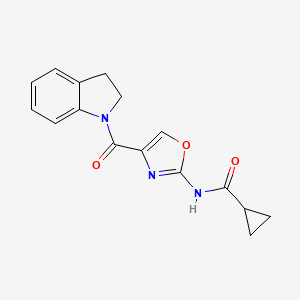

![molecular formula C18H20N4O2S2 B2728635 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034503-91-6](/img/structure/B2728635.png)

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study focuses on the synthesis of heterocyclic compounds based on sulfonamide derivatives, including pyrazole, thiazole, and pyridine derivatives, which showed potential antimicrobial activity. These compounds were synthesized through reactions involving sulfonamide intermediates, aiming to produce new chemical entities with enhanced biological activities. Such research underscores the versatility of sulfonamide-based compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Antimicrobial Applications

Another study described the synthesis of novel heterocyclic sulfonamides with potential anticancer and antimicrobial activities. This work involved preparing compounds featuring thiophene, coumarin, benzocoumarin, thiazole, piperidine, and pyrrolidine derivatives, which were evaluated for their in-vitro anti-breast cancer and antimicrobial properties. The research highlights the therapeutic potential of sulfonamide derivatives in treating cancer and infectious diseases (Debbabi et al., 2016).

Antiproliferative Agents

Research into the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives, including pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, showed significant in-vitro antiproliferative activity against human breast cancer cell lines. This study demonstrates the potential of sulfonamide derivatives as antiproliferative agents, providing a basis for developing new cancer treatments (Bashandy et al., 2014).

Sulfonamide Hybrids

A comprehensive review of sulfonamide hybrids, focusing on their synthesis and biological activity, reveals the broad pharmacological potential of sulfonamide derivatives. These hybrids, combining sulfonamide groups with various organic compounds, exhibit a range of activities, including antibacterial, antitumor, and anti-neuropathic pain. The review provides insights into the design and development of new pharmacological agents based on sulfonamide chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mécanisme D'action

Target of Action

The compound N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound on the DprE1 enzyme affects the biochemical pathway responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCZHHZBKWVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)

![2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2728553.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2728557.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2728559.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)

![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)

![3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2728566.png)

![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)

![2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2728574.png)